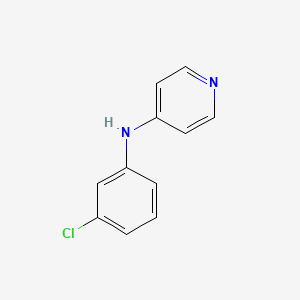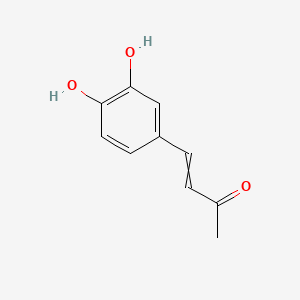![molecular formula C14H16N2O5S B12434008 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid is a complex organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a piperazine ring substituted with a phenylsulfonyl group and a butenoic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenylsulfonyl Group: The piperazine ring is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Formation of the Butenoic Acid Moiety: The final step involves the reaction of the phenylsulfonyl-substituted piperazine with a suitable butenoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid can be compared with other similar compounds, such as:
4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-butanoic acid: Similar structure but with a pyrrole ring instead of a piperazine ring.
4-Oxo-4-phenylbutanoic acid: Lacks the piperazine and phenylsulfonyl groups, making it less complex.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the piperazine and butenoic acid moieties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C14H16N2O5S |
|---|---|
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19) |
Clave InChI |
HAHZRPHGEPKIEE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


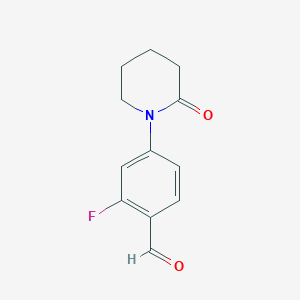
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
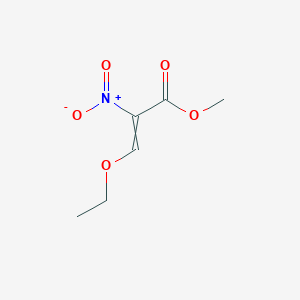
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
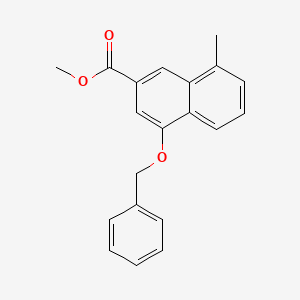
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
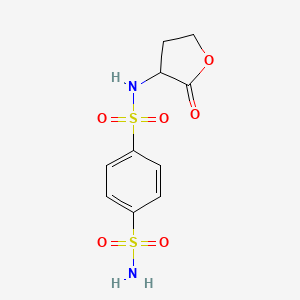
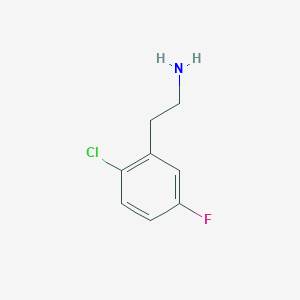
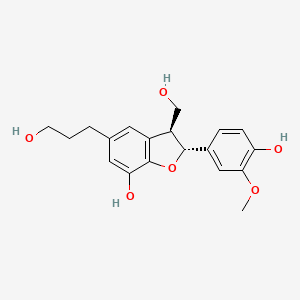
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
